molecular formula C21H25N3 B594338 Des-(2-hydroxyethyl)opipramol Dihydrochloride CAS No. 4346-38-7

Des-(2-hydroxyethyl)opipramol Dihydrochloride

Cat. No. B594338
CAS RN: 4346-38-7
M. Wt: 319.452
InChI Key: KDUIIIUHZIHOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAS Number: 4346-38-7

Scientific Research Applications

Analytical Techniques and Metabolite Analysis

  • Des-(2-hydroxyethyl)opipramol dihydrochloride, a metabolite of opipramol, can be quantitatively determined in biological samples. A dual radio-isotope derivative technique has been developed for simultaneous assessment of opipramol and its deshydroxyethyl metabolite in biological material, demonstrating a significant advancement in drug metabolite analysis (Riess, 1977).
  • Another research study focused on postmortem quantitation of opipramol and its deshydroxyethyl metabolite. This work highlights its application in forensic science, particularly in cases of fatal poisoning, indicating the importance of these metabolites in forensic toxicology (Skopp et al., 1996).

Pharmacokinetics and Bioavailability

  • A study on the bioavailability of opipramol from different formulations (such as film-coated and sugar-coated tablets) also included analysis of the deshydroxyethyl opipramol metabolite. This research is crucial for understanding the pharmacokinetics and relative bioavailability of opipramol and its metabolites, providing insights into the drug's effectiveness and safety profile (Kees et al., 2003).

Spectrophotometric Analysis

  • Des-(2-hydroxyethyl)opipramol dihydrochloride has been involved in the development of sensitive spectrophotometric methods for the determination of tricyclic antidepressants. These methods are vital for the quality control and analysis of pharmaceuticals containing opipramol and its metabolites (Syeda et al., 2005).

Solubility and Drug Formulation

  • Research into the improvement of opipramol base solubility by complexation with β-cyclodextrin also discusses the role of des-(2-hydroxyethyl)opipramol dihydrochloride. This study is significant in the field of drug formulation and delivery, as it explores methods to enhance the solubility and thus the bioavailability of opipramol (Majewska et al., 2018).

properties

CAS RN

4346-38-7

Molecular Formula

C21H25N3

Molecular Weight

319.452

IUPAC Name

11-(3-piperazin-1-ylpropyl)benzo[b][1]benzazepine

InChI

InChI=1S/C21H25N3/c1-3-8-20-18(6-1)10-11-19-7-2-4-9-21(19)24(20)15-5-14-23-16-12-22-13-17-23/h1-4,6-11,22H,5,12-17H2

InChI Key

KDUIIIUHZIHOHE-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Des-(2-hydroxyethyl)opipramol Dihydrochloride

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